molecular formula C6H6N2O3 B11807464 2-Amino-5-hydroxynicotinic acid

2-Amino-5-hydroxynicotinic acid

Cat. No.: B11807464
M. Wt: 154.12 g/mol
InChI Key: ZGEVQBVNJDLHQX-UHFFFAOYSA-N
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Description

2-Amino-5-hydroxynicotinic acid is a heterocyclic organic compound with the molecular formula C6H6N2O3 It is a derivative of nicotinic acid and features both an amino group and a hydroxyl group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-hydroxynicotinic acid typically involves the nitration of 2-amino-5-hydroxypyridine followed by reduction and subsequent carboxylation. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods: Industrial production methods for this compound may involve multi-step processes that include the use of advanced catalytic systems and optimized reaction conditions to achieve large-scale synthesis. These methods are designed to be cost-effective and environmentally friendly, often incorporating green chemistry principles.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-hydroxynicotinic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are frequently used.

    Substitution: Reagents like acyl chlorides and sulfonyl chlorides are used for substitution reactions.

Major Products:

Scientific Research Applications

2-Amino-5-hydroxynicotinic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

    Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Amino-5-hydroxynicotinic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes, influencing metabolic pathways and cellular processes. Its effects are mediated through binding to receptors and modulation of signal transduction pathways, leading to changes in gene expression and cellular function.

Similar Compounds:

  • 2-Amino-3-hydroxypyridine
  • 2-Amino-4-hydroxynicotinic acid
  • 2-Amino-6-hydroxynicotinic acid

Comparison: Compared to its analogs, this compound is unique due to the specific positioning of the amino and hydroxyl groups on the pyridine ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic benefits set it apart from other similar compounds.

Properties

Molecular Formula

C6H6N2O3

Molecular Weight

154.12 g/mol

IUPAC Name

2-amino-5-hydroxypyridine-3-carboxylic acid

InChI

InChI=1S/C6H6N2O3/c7-5-4(6(10)11)1-3(9)2-8-5/h1-2,9H,(H2,7,8)(H,10,11)

InChI Key

ZGEVQBVNJDLHQX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1C(=O)O)N)O

Origin of Product

United States

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